Muscone

Description

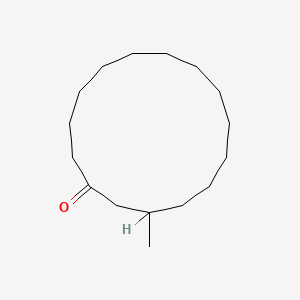

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclopentadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHUZKCOMYUFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCCCCCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052192 | |

| Record name | 3-Methylcyclopentadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous oil with pleasant musky fragrance; [MSDSonline], Colourless or opaque crystalline mass; Soft, sweet, tenacious musk aroma | |

| Record name | Muskone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methyl-1-cyclopentadecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

329 °C; 130 °C @ 0.5 mm Hg, Colorless liquids with boiling points that increase regularly with increasing molecular weight. Virtually all members of the series exhibit characteristic odor depending on the ring size. /Cycloaliphatic ketones/, 320.00 to 329.00 °C. @ 760.00 mm Hg | |

| Record name | MUSKONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylcyclopentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in acetone, ethyl ether, and ethanol, very slightly, Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | MUSKONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylcyclopentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methyl-1-cyclopentadecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9921 g/cu cm @ 17 °C | |

| Record name | MUSKONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW | |

CAS No. |

541-91-3 | |

| Record name | (±)-Muscone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muskone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentadecanone, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylcyclopentadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclopentadecan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSCONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JO79R7S9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUSKONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylcyclopentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

8.60 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylcyclopentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Mechanisms of Muscone: A Technical Guide for Researchers

An In-depth Examination of the Core Action and Associated Signaling Pathways of a Key Olfactory and Pharmacological Compound

Introduction

Muscone, a 15-membered macrocyclic ketone, is the principal fragrant component of natural musk, a substance historically prized in perfumery and traditional medicine.[1][2] Beyond its characteristic scent, recent scientific investigations have unveiled a spectrum of pharmacological activities, positioning this compound as a molecule of significant interest for drug development professionals.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with olfactory receptors and its modulation of various intracellular signaling pathways. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows.

Core Mechanism of Action: Olfactory Receptor Activation

The primary mechanism of action for this compound's olfactory perception is its function as an agonist for specific G-protein coupled receptors (GPCRs) known as olfactory receptors (ORs). In humans, this compound primarily targets OR5AN1 and, to a lesser extent, interacts with other ORs. The equivalent receptor in mice is MOR215-1.

The activation of these receptors is a highly specific process governed by the three-dimensional structure of the this compound molecule and the architecture of the receptor's binding pocket. Molecular modeling and site-directed mutagenesis studies have revealed that the interaction is stabilized by a combination of:

-

Hydrogen Bonding: A key hydrogen bond forms between the carbonyl group of this compound and a specific tyrosine residue within the transmembrane domain of the receptor (Tyr260 in OR5AN1).

-

Hydrophobic Interactions: The macrocyclic ring of this compound engages in extensive hydrophobic interactions with surrounding aromatic and aliphatic amino acid residues, such as phenylalanine, which contribute significantly to the binding affinity.

Upon binding, this compound induces a conformational change in the olfactory receptor, initiating a canonical G-protein signaling cascade. The activated receptor catalyzes the exchange of GDP for GTP on the associated G-protein (primarily Gαolf in olfactory sensory neurons), leading to the dissociation of the Gα subunit from the βγ complex. The activated Gαolf subunit then stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This second messenger opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the generation of an action potential that is transmitted to the olfactory bulb in the brain.

Quantitative Data: Receptor Activation

The following table summarizes the available quantitative data on the activation of human olfactory receptors by this compound.

| Receptor | Ligand | Assay Type | EC₅₀ (µM) | Efficacy/Response | Source |

| OR5AN1 | (R)-Muscone | Luciferase Reporter Assay | 0.29 | - | |

| OR5AN1 | Racemic this compound | Luciferase Reporter Assay | 12.5 - 32.1 | Normalized to 100% | |

| OR5AN1 | (R)-Muscone | - | - | Higher efficacy than (S)-Muscone | |

| OR5AN1 | (S)-Muscone | - | - | Lower efficacy than (R)-Muscone | |

| OR1A1 | This compound | Luciferase Reporter Assay | No significant response | - |

Broader Pharmacological Mechanisms of Action

Beyond its role in olfaction, this compound exhibits a range of therapeutic effects, including anti-inflammatory, neuroprotective, and cardioprotective actions. These effects are attributed to its ability to modulate several key intracellular signaling pathways.

Anti-inflammatory Effects: Inhibition of NF-κB and NLRP3 Inflammasome

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the NLRP3 inflammasome . It achieves this by:

-

Suppressing IκBα Degradation: this compound prevents the degradation of the inhibitory protein IκBα, thereby retaining NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise induce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.

-

Inhibiting NLRP3 Inflammasome Assembly: this compound can suppress the assembly and activation of the NLRP3 inflammasome complex, leading to a reduction in the cleavage and secretion of mature IL-1β.

Cytoprotective and Pro-survival Effects: Modulation of PI3K/Akt and MAPK Pathways

This compound promotes cell survival and protects against apoptosis through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.

-

PI3K/Akt Pathway: this compound can enhance the phosphorylation and activation of Akt, a key downstream effector of PI3K. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins and activates anti-apoptotic factors, leading to enhanced cell survival.

-

MAPK Pathway: The influence of this compound on the MAPK pathway, which includes ERK, JNK, and p38, is context-dependent. In some instances, it has been shown to suppress the activation of pro-inflammatory MAPK pathways.

Cardioprotective and Anti-hypertrophic Effects: STAT3 and TGF-β/SMAD Inhibition

In the context of cardiovascular health, this compound has demonstrated cardioprotective effects by inhibiting signaling pathways involved in cardiac hypertrophy and fibrosis.

-

STAT3 Pathway: this compound can inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of cardiac hypertrophy.

-

TGF-β/SMAD Pathway: this compound has been shown to suppress the activation of the Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway, which plays a crucial role in the development of cardiac fibrosis.

Influence on Intracellular Calcium

This compound can modulate intracellular calcium (Ca²⁺) levels, a critical second messenger in numerous cellular processes. While the precise mechanisms are still under investigation, it is plausible that this compound's interaction with GPCRs, including but not limited to olfactory receptors in non-olfactory tissues, can lead to the release of Ca²⁺ from intracellular stores via the phospholipase C/inositol trisphosphate (IP₃) pathway.

Signaling Pathway and Experimental Workflow Diagrams

Olfactory Receptor Activation and Downstream Signaling

Caption: this compound activates olfactory receptors, initiating a G-protein cascade.

Experimental Workflow: Olfactory Receptor Activation Assay

References

A Technical Guide to the Role of Muscone in Central Nervous System Regulation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Muscone, the principal bioactive component of musk, has been utilized in traditional medicine for centuries and is now emerging as a molecule of significant interest for its therapeutic potential in a range of central nervous system (CNS) disorders. This technical guide provides an in-depth analysis of the multifaceted roles of this compound in CNS regulation. Accumulating evidence demonstrates that this compound exerts potent neuroprotective effects through diverse mechanisms, including the attenuation of neuroinflammation, oxidative stress, and apoptosis. It plays a crucial role in maintaining the integrity of the blood-brain barrier, modulating synaptic plasticity, and regulating mitochondrial homeostasis. These effects are mediated through its interaction with multiple critical signaling pathways, such as the PPAR-γ, HMGB1/TLR4/NF-κB, PKA/RHOA/MLC, and GSK-3β pathways. This document synthesizes current experimental evidence from in vivo and in vitro models, details key experimental methodologies, presents quantitative data in a structured format, and visualizes the complex signaling networks modulated by this compound.

Introduction

This compound (3-methylcyclopentadecanone) is a macrocyclic ketone and the primary active ingredient responsible for the pharmacological effects of musk.[1] Traditionally used for its purported consciousness-restoring and anti-inflammatory properties, modern research has begun to systematically investigate its mechanisms of action within the central nervous system. Its ability to cross the blood-brain barrier (BBB) positions it as a promising candidate for treating a variety of neurological conditions, including ischemic stroke, neurodegenerative diseases like Parkinson's and Alzheimer's, and traumatic brain injury.[2][3][4] This guide will explore the core molecular mechanisms and signaling pathways through which this compound regulates CNS function, supported by detailed experimental data and protocols.

Core Mechanisms of this compound in CNS Regulation

This compound's neuroprotective effects are not mediated by a single mechanism but rather by a synergistic combination of actions that collectively mitigate neuronal damage and promote functional recovery.

2.1 Attenuation of Neuroinflammation Neuroinflammation is a key pathological feature of many CNS disorders. This compound demonstrates significant anti-inflammatory capabilities.[1] It suppresses the activation of microglia, the resident immune cells of the CNS, and reduces the production and release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, a critical component of the inflammatory response.

2.2 Modulation of Microglia Polarization A key aspect of this compound's anti-inflammatory action is its ability to modulate microglial polarization. It promotes the transformation of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory and tissue-reparative M2 phenotype. This shift is crucial for resolving inflammation and fostering a regenerative microenvironment following CNS injury.

2.3 Mitigation of Oxidative Stress Oxidative stress resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses leads to significant neuronal damage. This compound effectively mitigates oxidative stress by reducing the generation of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).

2.4 Regulation of Neuronal Apoptosis and Cell Survival this compound exhibits strong anti-apoptotic properties. In models of ischemic stroke and glutamate excitotoxicity, it has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax and cleaved caspase-3, thereby inhibiting the mitochondrial apoptosis pathway. It also promotes the formation of stress granules, which are protective against apoptosis under cellular stress conditions.

2.5 Maintenance of Blood-Brain Barrier Integrity The blood-brain barrier (BBB) is critical for maintaining CNS homeostasis. This compound can readily cross the BBB and also plays a role in preserving its integrity. In models of ischemic injury, this compound reduces the hyperpermeability of the brain endothelial barrier. It achieves this by inhibiting the degradation of tight junction proteins and modulating the expression of P-glycoprotein (P-gp) and matrix metalloproteinase-9 (MMP-9), which are involved in BBB breakdown.

2.6 Regulation of Mitochondrial Homeostasis Mitochondrial dysfunction is a central element in neurodegeneration. This compound helps maintain mitochondrial homeostasis by regulating mitochondrial dynamics. Specifically, it has been shown to inhibit the activation of dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. By preventing excessive mitochondrial fragmentation, this compound preserves mitochondrial function and reduces ROS production.

2.7 Inhibition of Ferroptosis Ferroptosis, an iron-dependent form of programmed cell death, has been implicated in the pathology of Parkinson's disease (PD). This compound provides neuroprotection in PD models by inhibiting ferroptosis. It obstructs multiple ferroptotic pathways by decreasing iron accumulation, mitigating ROS, inhibiting lipid peroxidation, and augmenting antioxidant capacity.

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting several key intracellular signaling pathways. The following diagrams illustrate these interactions.

PPAR-γ Pathway in Microglia Polarization

This compound activates the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) pathway, which is instrumental in shifting microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 state, thereby reducing neuroinflammation.

HMGB1/TLR4/NF-κB Pathway Inhibition

In response to hypoxic/ischemic injury, this compound upregulates microRNA-142-5p (miR-142-5p), which directly targets and inhibits High Mobility Group Box 1 (HMGB1). This prevents the activation of the downstream TLR4/NF-κB signaling cascade, a key driver of inflammation, oxidative stress, and apoptosis.

GSK-3β Pathway in Ferroptosis Inhibition

In models of Parkinson's disease, this compound protects dopaminergic neurons by inhibiting Glycogen Synthase Kinase 3β (GSK-3β). Inhibition of GSK-3β activity prevents the cascade of events leading to ferroptosis, including iron accumulation and lipid peroxidation.

References

- 1. Pharmacological effects and mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound promotes functional recovery by facilitating microglia polarization into M2 phenotype through PPAR-γ pathway after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jcimjournal.com [jcimjournal.com]

- 4. [An experimental study on distribution of musk into the brain through blood brain barrier] - PubMed [pubmed.ncbi.nlm.nih.gov]

Muscone: A Promising Therapeutic Agent for Neurological Disorders

A Technical Guide for Researchers and Drug Development Professionals

Muscone, the principal active component of musk, has emerged from the annals of traditional medicine as a compelling candidate for the treatment of a range of neurological disorders.[1][2] This technical guide synthesizes the current preclinical evidence for this compound's efficacy, delves into its multifaceted mechanisms of action, provides detailed experimental protocols from key studies, and presents quantitative data in a structured format to facilitate analysis and future research.

Therapeutic Potential Across a Spectrum of Neurological Diseases

Preclinical studies have demonstrated the neuroprotective and neurorestorative effects of this compound in various models of neurological disorders. Its therapeutic applications span acute injuries like ischemic stroke and spinal cord injury to chronic neurodegenerative conditions such as Parkinson's and Alzheimer's disease.[3][4][5] The beneficial effects of this compound are largely attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.

Core Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of multiple signaling pathways implicated in neuronal survival, inflammation, and cellular homeostasis.

1. Attenuation of Neuroinflammation and Oxidative Stress:

This compound has been shown to suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α while enhancing the levels of anti-inflammatory cytokines like IL-10. This anti-inflammatory activity is mediated, in part, by the inhibition of the HMGB1/TLR4/NF-κB signaling pathway. Furthermore, this compound mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.

2. Inhibition of Apoptosis and Regulation of Autophagy:

A critical aspect of this compound's neuroprotective effect is its ability to inhibit neuronal apoptosis. It achieves this by modulating the expression of key apoptosis-related proteins, such as downregulating Bax and Caspase-3, and upregulating Bcl-2. Additionally, this compound has been found to induce autophagy, a cellular process for clearing damaged organelles and proteins, through the AMP kinase/mTOR complex 1 signaling pathway, which may contribute to its neuroprotective effects.

3. Modulation of Key Signaling Pathways:

-

PI3K/Akt Pathway: this compound has been observed to activate the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation. This activation is thought to contribute to its anti-apoptotic and neuroprotective functions.

-

GSK-3β Pathway: In the context of Parkinson's disease, this compound has been shown to inhibit glycogen synthase kinase 3β (GSK-3β), a key enzyme implicated in neuroinflammation and neuronal death. This inhibition helps to prevent ferroptosis, a form of iron-dependent cell death.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on this compound, providing insights into its dosage, efficacy, and molecular effects.

Table 1: Efficacy of this compound in Animal Models of Neurological Disorders

| Neurological Disorder | Animal Model | This compound Dosage | Key Findings | Reference |

| Acute Ischemic Stroke | Rat MCAO/R model | Not specified in abstract | Reduced infarct rate and tissue damage; elevated neurotrophic and angiogenesis-related factors. | |

| Parkinson's Disease | Mouse PD model | Not specified in abstract | Significantly improved motor deficits; alleviated degeneration of dopamine neurons. | |

| Traumatic Spinal Cord Injury | Rat SCI model | 5 mg/kg | Inhibited immune-inflammatory reactions; reduced neuronal necrosis and apoptosis; improved lower limb function. | |

| Cervical Spondylotic Myelopathy | Rat model | Not specified in abstract | Improved motor function; attenuated pro-inflammatory cytokine expression and neuronal apoptosis. | |

| Chronic Restraint Stress | Mouse CRS model | 10 mg/kg, i.g. | Exhibited antidepressant-like effects; improved neurogenesis; decreased oxidative stress. |

Table 2: Molecular Effects of this compound in In Vitro Models

| Cell Model | Insult | This compound Concentration | Key Molecular Effects | Reference |

| PC12 cells | OGD/R | Not specified in abstract | Increased cell viability; inhibited apoptosis via Bax/Bcl-2/Caspase-3 pathway. | |

| HT22 cells | Hypoxia/Reoxygenation | 100 nM and 300 nM | Reduced cell apoptosis, oxidative stress, and inflammatory response. | |

| BV2 microglia | LPS induction | Not specified in abstract | Suppressed microglial activation-mediated inflammatory response. |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the therapeutic effects of this compound.

1. Animal Models:

-

Acute Ischemic Stroke Model: Transient middle cerebral artery occlusion (tMCAO) in rats is a commonly used model. This involves the temporary occlusion of the MCA to induce ischemia, followed by reperfusion.

-

Parkinson's Disease Model: The specific model used in the cited study is not detailed in the abstract but likely involves the administration of a neurotoxin like MPTP to induce dopamine neuron degeneration.

-

Traumatic Spinal Cord Injury Model: The abstracts suggest a contusion or compression model of SCI in rats.

-

Chronic Restraint Stress Model: Mice are subjected to daily restraint stress for a specified period to induce depressive-like behaviors.

2. In Vitro Models:

-

Oxygen-Glucose Deprivation/Reperfusion (OGD/R): This is a common in vitro model of ischemic injury where cells (e.g., PC12) are deprived of oxygen and glucose, followed by their reintroduction.

-

Hypoxia/Reoxygenation (H/R): Similar to OGD/R, this model involves exposing cells (e.g., HT22) to a hypoxic environment followed by reoxygenation to mimic ischemic conditions.

-

Lipopolysaccharide (LPS) Induced Inflammation: LPS, a component of bacterial cell walls, is used to stimulate an inflammatory response in microglial cells (e.g., BV2).

3. Key Experimental Assays:

-

Cell Viability Assays: Commonly used assays include the Cell Counting Kit-8 (CCK-8) and MTT assays to assess the effect of this compound on cell survival.

-

Apoptosis Assays: Apoptosis is often quantified using TUNEL staining, flow cytometry with Annexin V/PI staining, and by measuring the activity of caspases.

-

Western Blotting: This technique is used to measure the expression levels of specific proteins involved in signaling pathways, apoptosis, and inflammation (e.g., Bax, Bcl-2, Caspase-3, p-Akt, NF-κB).

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of cytokines (e.g., IL-6, TNF-α, IL-10) in cell culture supernatants or tissue homogenates.

-

Immunohistochemistry/Immunofluorescence: These techniques are used to visualize the localization and expression of specific proteins within tissue sections.

-

Behavioral Tests: In animal models, various behavioral tests are used to assess functional outcomes, such as motor function tests (e.g., rotarod test) for Parkinson's disease and spinal cord injury, and tests for depressive-like behavior (e.g., forced swim test, tail suspension test) for chronic stress models.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Caption: Key signaling pathways modulated by this compound in neurological disorders.

Caption: A typical experimental workflow for investigating this compound's therapeutic effects.

Conclusion and Future Directions

The existing body of preclinical research strongly supports the potential of this compound as a therapeutic agent for a variety of neurological disorders. Its ability to target multiple pathological processes, including neuroinflammation, oxidative stress, and apoptosis, makes it an attractive candidate for further development.

Future research should focus on:

-

Dose-response studies: Establishing optimal therapeutic dosages for different neurological conditions.

-

Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion of this compound to optimize its delivery and efficacy.

-

Long-term safety studies: Evaluating the potential for toxicity with chronic administration.

-

Combination therapies: Investigating the synergistic effects of this compound with other neuroprotective agents.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective treatments for patients with neurological disorders.

References

- 1. Pharmacological effects and mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 3. This compound alleviates neuronal injury via increasing stress granules formation and reducing apoptosis in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits ferroptosis for neuroprotection in a Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound improves hypoxia/reoxygenation (H/R)-induced neuronal injury by blocking HMGB1/TLR4/NF-κB pathway via modulating microRNA-142 - PMC [pmc.ncbi.nlm.nih.gov]

(R)-(-)-Muscone: A Comprehensive Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Muscone, the principal fragrant component of natural musk, has transcended its historical use in perfumery to become a subject of significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the biological significance of (R)-(-)-Muscone, with a focus on its anti-inflammatory, neuroprotective, and cardioprotective effects. We delve into the molecular mechanisms and signaling pathways that underpin these activities, supported by available quantitative data. Furthermore, this guide outlines detailed methodologies for key experiments and presents visual representations of complex biological processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

(R)-(-)-Muscone is a macrocyclic ketone that has been a cornerstone of traditional medicine for centuries, primarily sourced from the musk deer.[1][2] Its therapeutic applications have been noted in various conditions, including neurological disorders, chronic inflammation, and cardiovascular diseases.[1][2] Modern scientific investigation has begun to unravel the molecular basis for these effects, revealing a compound with multifaceted interactions within biological systems. This guide aims to consolidate the current understanding of (R)-(-)-Muscone's biological significance, providing a technical resource for the scientific community.

Anti-inflammatory Effects

(R)-(-)-Muscone exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade.

Mechanism of Action

The anti-inflammatory effects of muscone are largely attributed to its ability to inhibit the activation of the NF-κB pathway and the NLRP3 inflammasome.[3] Studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in various inflammatory models.

Furthermore, this compound has been found to suppress microglial activation-mediated inflammatory responses through the abrogation of the NOX4/JAK2-STAT3 pathway. This inhibition leads to a reduction in neuroinflammation and associated inflammatory pain.

Signaling Pathways

This compound treatment has been demonstrated to inhibit the phosphorylation of IκB-α and the subsequent nuclear translocation of p65, a key subunit of the NF-κB complex. This leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines. Concurrently, this compound suppresses the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β.

In the context of neuroinflammation, this compound has been shown to inhibit the NOX4/JAK2-STAT3 signaling pathway in microglial cells. This leads to a reduction in the production of pro-inflammatory mediators and alleviates inflammatory pain.

Quantitative Data

| Parameter | Cell Line/Model | Condition | Result | Reference |

| Inhibition of IL-1β production | Bone Marrow-Derived Macrophages (BMDMs) | LPS-stimulated | Dose-dependent inhibition (1.5, 3, 6 µg/ml) | |

| Reduction of TNF-α expression | Myocardium of MI mice | Myocardial Infarction | Significant decrease at 2 mg/kg/day | |

| Reduction of IL-1β expression | Myocardium of MI mice | Myocardial Infarction | Significant decrease at 2 mg/kg/day | |

| Reduction of NF-κB expression | Myocardium of MI mice | Myocardial Infarction | Significant decrease at 2 mg/kg/day |

Neuroprotective Effects

(R)-(-)-Muscone demonstrates significant neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases and ischemic stroke.

Mechanism of Action

This compound's neuroprotective effects are mediated through multiple mechanisms, including the attenuation of glutamate-induced excitotoxicity, reduction of oxidative stress, and inhibition of apoptosis. It has been shown to protect PC12 cells from glutamate-induced apoptosis by reducing reactive oxygen species (ROS) generation and intracellular Ca2+ influx.

Signaling Pathways

In neuronal cells, this compound has been found to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By activating this pathway, this compound promotes neuronal survival and protects against apoptotic cell death.

Quantitative Data

| Parameter | Cell Line/Model | Condition | Result | Reference |

| Cell Viability | PC12 cells | Oxygen-glucose deprivation/reperfusion | Increased viability at 100 and 300 ng/mL | |

| Apoptosis Inhibition | PC12 cells | Glutamate-induced | Inhibition of apoptosis |

Cardioprotective Effects

(R)-(-)-Muscone has demonstrated significant potential in protecting the heart from ischemic injury and improving cardiac function.

Mechanism of Action

The cardioprotective effects of this compound are attributed to its anti-fibrotic, anti-inflammatory, and anti-apoptotic activities in the ischemic myocardium. It has been shown to improve cardiac function and reduce infarct size in animal models of myocardial infarction.

Signaling Pathways

This compound induces the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key components of the PI3K/Akt/eNOS signaling pathway. Activation of this pathway promotes vasodilation, reduces apoptosis, and improves overall cardiac function.

Quantitative Data

| Parameter | Animal Model | Dosage | Result | Reference |

| Survival Rate | Mice with Myocardial Infarction | 2 mg/kg/day | Improved survival rate (93% vs. 74%) | |

| Myocardial Fibrosis | Mice with Myocardial Infarction | 2 mg/kg/day | Significantly decreased fibrosis | |

| Left Ventricular Ejection Fraction | Mice with Myocardial Infarction | 2 mg/kg/day | Significantly increased |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay (Macrophage Model)

-

Cell Culture: Bone Marrow-Derived Macrophages (BMDMs) are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with varying concentrations of (R)-(-)-Muscone for a specified time.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS).

-

Analysis:

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in the cell supernatant are quantified using ELISA.

-

Western Blot: Protein expression levels of key signaling molecules (e.g., p-p65, p-IκB-α, NLRP3, Caspase-1) are determined to assess pathway activation.

-

qRT-PCR: mRNA expression levels of target genes are quantified.

-

Neuroprotection Assay (PC12 Cell Model)

-

Cell Culture: PC12 cells are cultured and differentiated into a neuronal phenotype.

-

Treatment: Cells are pre-treated with (R)-(-)-Muscone.

-

Induction of Injury: Neuronal injury is induced using methods such as glutamate exposure or oxygen-glucose deprivation/reperfusion (OGD/R).

-

Analysis:

-

Cell Viability Assay: Cell viability is assessed using assays like MTT or CCK-8.

-

Apoptosis Assay: Apoptosis is quantified using techniques like Annexin V/PI staining followed by flow cytometry.

-

ROS Measurement: Intracellular reactive oxygen species levels are measured using fluorescent probes.

-

Western Blot: Expression of proteins involved in apoptosis (e.g., Bax, Bcl-2) and cell survival (e.g., p-Akt) is analyzed.

-

Cardioprotection Assay (Mouse Model of Myocardial Infarction)

-

Animal Model: Myocardial infarction (MI) is induced in mice by ligating the left anterior descending coronary artery.

-

Treatment: Mice are treated with (R)-(-)-Muscone or a vehicle control for a specified duration.

-

Analysis:

-

Echocardiography: Cardiac function is assessed by measuring parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).

-

Histology: Heart tissues are stained (e.g., with Masson's trichrome) to evaluate myocardial fibrosis and infarct size.

-

Biochemical Assays: Levels of cardiac injury markers (e.g., troponin) and inflammatory cytokines in the serum and heart tissue are measured.

-

Western Blot: Protein expression of signaling molecules in the heart tissue is analyzed.

-

Experimental Workflow Overview

Conclusion

(R)-(-)-Muscone has emerged as a promising natural compound with significant therapeutic potential, underpinned by its well-defined anti-inflammatory, neuroprotective, and cardioprotective properties. Its ability to modulate multiple key signaling pathways, including NF-κB, NLRP3 inflammasome, JAK2-STAT3, and PI3K/Akt, highlights its potential as a multi-target therapeutic agent. This technical guide provides a comprehensive overview of the current state of research on (R)-(-)-Muscone, offering valuable insights for scientists and drug development professionals. Further investigation into its clinical efficacy and safety profile is warranted to translate these promising preclinical findings into novel therapeutic strategies.

References

- 1. This compound suppresses myocardial ischemia damage by regulating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological effects and mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Muscone's Influence on Cellular Signaling: A Technical Guide for Researchers

Introduction

Muscone, the primary active component of natural musk, has a long history in traditional medicine. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a complex interplay with key cell signaling pathways. This technical guide provides an in-depth overview of this compound's impact on critical signaling cascades, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is curated from peer-reviewed studies and is intended to serve as a comprehensive resource for understanding this compound's mechanism of action and its potential as a therapeutic agent.

The NF-κB Signaling Pathway: A Central Target in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Chronic activation of this pathway is implicated in a wide range of inflammatory diseases. This compound has been shown to exert potent anti-inflammatory effects by modulating NF-κB signaling.

In various experimental models, this compound treatment leads to the inhibition of NF-κB activation. Mechanistically, it has been observed to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of its target genes. Studies have shown that this compound can suppress the NF-κB pathway in the context of myocardial infarction and neuroinflammation.[1][2] While some research suggests this compound's anti-inflammatory effects may not directly depend on the inhibition of Toll-like receptor 4 (TLR4), it effectively downregulates downstream components of the TLR4/NF-κB signaling pathway.[1][3] In Schwann cells under hypoxic conditions, this compound has been found to inhibit the NF-κB pathway by suppressing the Interleukin-1 receptor 1 (IL-1R1).[4]

| Parameter | Cell/Tissue Type | Experimental Condition | This compound Concentration | Result | Reference |

| p-p65/p65 ratio | Bone Marrow-Derived Macrophages (BMDMs) | LPS-induced inflammation | 1.5, 3, 6 µg/ml | Dose-dependent decrease | |

| p-IκBα/IκBα ratio | Bone Marrow-Derived Macrophages (BMDMs) | LPS-induced inflammation | 1.5, 3, 6 µg/ml | Dose-dependent decrease | |

| IL-1β, TNF-α, IL-6 levels | Myocardial tissue (in vivo) | Myocardial Infarction | 0.5 mg/ml | Significant decrease | |

| IL-1R1 expression | Schwann Cells | Hypoxia | Not specified | Significant downregulation |

Key Experimental Protocols:

-

Western Blot Analysis for NF-κB Pathway Proteins:

-

Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Bands are visualized using an ECL detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels:

-

Sample Collection: Cell culture supernatants or serum samples are collected.

-

Assay Procedure: The concentrations of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated, and the concentrations of cytokines in the samples are calculated.

-

The PI3K/Akt Signaling Pathway: A Nexus for Cell Survival and Proliferation

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism. Dysregulation of this pathway is a common feature in many cancers and other diseases. This compound has been shown to modulate the PI3K/Akt pathway, often in a context-dependent manner, leading to either pro-survival or anti-cancer effects.

In the context of cancer, particularly breast and gastric cancer, this compound has been demonstrated to inhibit the PI3K/Akt pathway. This inhibition leads to decreased phosphorylation of Akt and its downstream targets, ultimately suppressing cancer cell proliferation, migration, and angiogenesis. Conversely, in neuroprotective and cardioprotective settings, this compound has been shown to activate the PI3K/Akt pathway, promoting cell survival and reducing apoptosis. For instance, in a model of uveitis, this compound was found to exert its anti-inflammatory effects by modulating the PI3K/Akt signaling pathway.

| Parameter | Cell/Tissue Type | Experimental Condition | This compound Concentration | Result | Reference |

| IC50 | MDA-MB-231 (Breast Cancer) | 48h treatment | 71.62 µM | Cell viability decreased | |

| IC50 | BT-549 (Breast Cancer) | 48h treatment | 73.01 µM | Cell viability decreased | |

| p-PI3K/PI3K ratio | Retinal tissue (in vivo) | Experimental Autoimmune Uveitis | 20 mg/kg | Significant decrease | |

| p-Akt/Akt ratio | Retinal tissue (in vivo) | Experimental Autoimmune Uveitis | 20 mg/kg | Significant decrease | |

| p-Akt/Akt ratio | Myocardial tissue (in vivo) | Acute Myocardial Ischemia | Not specified | Notable promotion |

Key Experimental Protocols:

-

Cell Viability Assay (CCK-8):

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: CCK-8 solution is added to each well and incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined.

-

-

Transwell Migration Assay:

-

Cell Seeding: Cancer cells are seeded in the upper chamber of a Transwell insert with a serum-free medium.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).

-

Treatment: this compound is added to the upper chamber at various concentrations.

-

Incubation: The plate is incubated to allow cell migration through the porous membrane.

-

Staining and Counting: Non-migrated cells are removed from the upper surface of the membrane. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

The MAPK Signaling Pathway: A Regulator of Diverse Cellular Functions

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and stress responses. The MAPK family includes several key kinases such as ERK, JNK, and p38.

This compound's interaction with the MAPK pathway is multifaceted and appears to be dependent on the cellular context. In breast cancer models, this compound has been shown to suppress the phosphorylation of members of the VEGF/PI3K/Akt/MAPK axis, contributing to its anti-angiogenic effects. In contrast, in the context of neuroprotection, this compound has been observed to prevent the activation of the ASK1/JNK/p38 signaling pathway, thereby protecting against glutamate-induced apoptosis.

| Parameter | Cell/Tissue Type | Experimental Condition | This compound Concentration | Result | Reference |

| p-ERK/ERK ratio | HUVECs (co-cultured with breast cancer cells) | Conditioned medium from this compound-treated cancer cells | Not specified | Suppression | |

| p-JNK/JNK ratio | HUVECs (co-cultured with breast cancer cells) | Conditioned medium from this compound-treated cancer cells | Not specified | Suppression | |

| p-p38/p38 ratio | HUVECs (co-cultured with breast cancer cells) | Conditioned medium from this compound-treated cancer cells | Not specified | Suppression |

Key Experimental Protocols:

-

Western Blot Analysis for MAPK Pathway Proteins:

-

The protocol is similar to that described for the NF-κB pathway, with the use of primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

-

-

In Vivo Xenograft Mouse Model for Anti-Angiogenesis:

-

Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound or a vehicle control via a specified route (e.g., intraperitoneal injection).

-

Tumor Measurement: Tumor volume is measured regularly.

-

Tissue Analysis: At the end of the experiment, tumors are excised for immunohistochemical analysis of markers for proliferation (e.g., Ki67) and angiogenesis (e.g., CD31).

-

The NLRP3 Inflammasome Pathway: A Key Player in Innate Immunity

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by various stimuli, it triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.

This compound has been identified as a potent inhibitor of the NLRP3 inflammasome. In models of myocardial infarction and neuroinflammation, this compound treatment has been shown to suppress the activation of the NLRP3 inflammasome, leading to a reduction in the release of IL-1β and subsequent inflammatory damage. This inhibitory effect is often linked to its ability to scavenge reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome.

| Parameter | Cell/Tissue Type | Experimental Condition | This compound Concentration | Result | Reference |

| NLRP3 protein expression | Bone Marrow-Derived Macrophages (BMDMs) | LPS-induced inflammation | 1.5, 3, 6 µg/ml | Dose-dependent decrease | |

| Caspase-1 activation | Bone Marrow-Derived Macrophages (BMDMs) | LPS-induced inflammation | 1.5, 3, 6 µg/ml | Dose-dependent decrease | |

| IL-1β secretion | Bone Marrow-Derived Macrophages (BMDMs) | LPS-induced inflammation | 1.5, 3, 6 µg/ml | Dose-dependent decrease | |

| NLRP3 protein expression | Hippocampal tissue (in vivo) | Chronic Restraint Stress | 10 mg/kg | Significant decrease |

Key Experimental Protocols:

-

Western Blot Analysis for NLRP3 Inflammasome Components:

-

The protocol is similar to that described for the NF-κB pathway, with the use of primary antibodies specific for NLRP3, ASC, and the cleaved form of Caspase-1.

-

-

Measurement of IL-1β Secretion:

-

The protocol for ELISA as described in the NF-κB section is used to quantify the concentration of secreted IL-1β in cell culture supernatants or serum.

-

This compound exhibits a remarkable ability to modulate multiple, interconnected cell signaling pathways. Its inhibitory effects on the NF-κB and NLRP3 inflammasome pathways underscore its potential as a potent anti-inflammatory agent. Furthermore, its context-dependent regulation of the PI3K/Akt and MAPK pathways highlights its versatility in influencing cell fate decisions, from promoting survival in healthy tissues to inhibiting proliferation and angiogenesis in cancerous cells. This technical guide provides a foundational understanding of this compound's molecular interactions, which is essential for guiding future research and the development of novel therapeutic strategies. Further investigation into the precise molecular targets of this compound and its pharmacokinetic and pharmacodynamic properties will be crucial for translating its therapeutic potential into clinical applications.

References

- 1. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 2. Akt kinase C-terminal modifications control activation loop dephosphorylation and enhance insulin response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.9. TUNEL Apoptosis Assay [bio-protocol.org]

- 4. This compound abrogates breast cancer progression through tumor angiogenic suppression via VEGF/PI3K/Akt/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Muscone: A Technical Guide

Abstract

Muscone, the principal active component of natural musk, has long been utilized in traditional medicine for its therapeutic effects.[1] Recent scientific investigations have increasingly focused on its significant anti-inflammatory properties, revealing a multi-target mechanism of action that holds considerable promise for the development of novel anti-inflammatory therapeutics.[1] This technical guide provides an in-depth review of the current understanding of this compound's anti-inflammatory effects, detailing its impact on key signaling pathways, presenting quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate these properties. The primary molecular mechanisms of this compound involve the inhibition of pro-inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Furthermore, this compound has been shown to suppress the activation of the NLRP3 inflammasome, a critical component of the innate immune response.[2][3] This document serves as a comprehensive resource for researchers engaged in the exploration and development of this compound and its derivatives for inflammatory conditions.

Core Mechanisms of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by intervening at multiple points within the complex network of cellular signaling that governs the inflammatory response. Its primary targets are key transcription factors and protein complexes that regulate the expression of inflammatory mediators such as cytokines, chemokines, and enzymes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been demonstrated to effectively suppress the activation of the NF-κB pathway. Studies show that this compound treatment inhibits the phosphorylation of both IκB-α and the p65 subunit, thereby preventing NF-κB's nuclear translocation. Interestingly, some research indicates that this compound's anti-inflammatory action is not directly dependent on the inhibition of Toll-like receptor 4 (TLR4), an upstream receptor for LPS, but rather on the modulation of its downstream signaling components. Other studies suggest this compound may act by downregulating IL-1R1 or TREM-1, which in turn suppresses NF-κB activation.

Attenuation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases via phosphorylation leads to the activation of downstream transcription factors that promote the expression of inflammatory cytokines.

This compound has been shown to significantly reduce the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli. By inhibiting the activation of the MAPK cascade, this compound effectively dampens the production of inflammatory mediators.

Suppression of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.

Several studies have confirmed that this compound effectively inhibits the activation of the NLRP3 inflammasome. This inhibition prevents the maturation and release of IL-1β, a potent pyrogenic cytokine, thereby alleviating the inflammatory response. The suppression of the NLRP3 inflammasome is a key mechanism by which this compound mitigates inflammatory pain and cardiac inflammation post-myocardial infarction.

Other Modulated Pathways

-

NOX4/JAK2-STAT3 Pathway: this compound has been found to relieve inflammatory pain by inhibiting microglial activation through the abrogation of the NADPH oxidase 4 (NOX4)/Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway.

-

TREM-1 Signaling: this compound can inhibit the expression of Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1), a receptor that amplifies inflammatory responses. This inhibition leads to a decrease in the production of TNF-α, IL-6, and IL-1β.

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound

| Cell Type | Inflammatory Stimulus | This compound Conc. | Key Findings | Reference |

| BV2 Microglia | LPS | 10, 20, 40 μM | Dose-dependently decreased IL-6, TNF-α, and IL-1β expression. Inhibited NOX4/JAK2-STAT3 pathway and NLRP3 inflammasome. | |

| BMDMs | LPS (1 µg/ml) | 1.5, 3, 6 µg/ml | Significantly downregulated IL-1β, TNF-α, and IL-6 levels. Inhibited NF-κB and NLRP3 inflammasome activation. | |

| HT22 Neurons | Hypoxia/Reoxygenation | 100, 300 nM | Suppressed inflammatory response and oxidative stress. Inactivated the TLR4/NF-κB signaling pathway. | |

| Macrophages | rmHMGB1 / rmHSP60 | Not specified | Inhibited DAMP-triggered production of IL-1β, IL-6, and TNF-α. Inhibited p38 and NF-κB signaling. | |

| Schwann Cells | Hypoxia (CoCl₂) | 1.25 µg/mL | Reduced ROS, IL-1β, and TNF-α. Inhibited the NF-κB pathway by suppressing IL-1R1. |

BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; DAMPs: Damage-Associated Molecular Patterns (rmHMGB1/rmHSP60); ROS: Reactive Oxygen Species.

Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Condition | This compound Dosage | Key Findings | Reference |

| Mice | CFA-induced inflammatory pain | Not specified | Mitigated pain hypersensitivity and inflammation. Inhibited NOX4, p-JAK2/p-STAT3, and NLRP3 expression in the spinal cord. | |

| Mice | LPS-induced neuroinflammation | Not specified | Ameliorated depressive-like behaviors. Down-regulated TLR4, MyD88, Caspase-1, and NLRP3 in the prefrontal cortex. | |

| Mice | Myocardial Infarction | Not specified | Improved cardiac function by alleviating macrophage-mediated inflammation. Inhibited NF-κB and NLRP3 inflammasome. | |

| Rats | Myocardial Infarction | 2 mg/kg/day | Reduced susceptibility to ventricular arrhythmia by inhibiting NLRP3 inflammasome activation and decreasing fibrosis. | |

| Mice | Carrageenan-induced paw edema | 16 mg/kg | Reduced paw edema and decreased levels of IL-1β, TNF-α, PGE2, and MPO in paw tissue. | |

| Rats | Cervical Spondylotic Myelopathy | Not specified | Attenuated pro-inflammatory cytokine expression and neuronal apoptosis. Inhibited NF-κB and NLRP3 inflammasome activation. |

CFA: Complete Freund's Adjuvant; MPO: Myeloperoxidase.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

General Experimental Workflow (In Vitro)

The following diagram illustrates a typical workflow for assessing this compound's anti-inflammatory effects on cultured cells.

Carrageenan-Induced Paw Edema in Mice

This model is a standard for evaluating the efficacy of acute anti-inflammatory agents.

-

Animals: Male C57BL/6J or Wistar rats are commonly used. Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups: Control, Model (Carrageenan only), Positive Control (e.g., Indomethacin), and this compound-treated groups (various doses).

-

Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) typically 60 minutes before the carrageenan injection.

-

Induction of Edema: 0.05-0.1 mL of 1% κ-carrageenan solution (in sterile saline) is injected subcutaneously into the plantar surface of the right hind paw of each mouse.

-

Measurement of Edema: Paw volume or thickness is measured using a plethysmometer or calipers at baseline (0h) and at various time points (e.g., 1, 2, 3, 4, 5 hours) after carrageenan injection.

-

Data Analysis: The degree of swelling is calculated as the difference in paw volume/thickness before and after carrageenan injection. The percentage inhibition of edema is calculated for treated groups relative to the model group.

-

Biochemical Analysis: At the end of the experiment, paw tissue can be harvested to measure levels of inflammatory mediators (e.g., TNF-α, IL-1β, MPO) via ELISA or other methods.

Western Blotting

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in signaling pathways.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Tissue samples are homogenized in lysis buffer.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA Protein Assay Kit.

-

Sample Preparation: Lysates are mixed with 5x protein loading buffer and denatured by boiling for 10 minutes.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded and separated on an 8-12.5% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-p38, NLRP3, GAPDH) diluted in blocking buffer.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software (e.g., ImageJ).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., 1-4 µg/ml) in coating buffer and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with an assay diluent (e.g., PBS with 10% FBS) for at least 1 hour to prevent non-specific binding.

-

Sample Incubation: A standard curve is prepared by serially diluting a known amount of recombinant cytokine. Standards and samples are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody: The plate is washed, and a biotinylated detection antibody (e.g., 0.5-2 µg/ml) is added to each well, followed by a 1-hour incubation at room temperature.

-

Enzyme Conjugate: After another wash step, streptavidin-HRP is added, and the plate is incubated for 20-30 minutes.

-

Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added. The plate is incubated in the dark until a color develops.

-

Measurement: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄). The optical density is measured at 450 nm using a microplate reader. The cytokine concentrations in the samples are calculated from the standard curve.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the mRNA expression levels of inflammatory genes.

-

RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: The qPCR reaction is performed using a real-time PCR system. Each reaction mixture contains cDNA template, specific forward and reverse primers for the target gene (e.g., TNF, IL6, IL1B) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

-

Cycling Conditions: A typical program includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 30s), annealing (58-62°C for 30s), and extension (72°C for 30s).

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.

Conclusion and Future Directions

The body of evidence strongly supports the potent anti-inflammatory properties of this compound. Its ability to modulate multiple, critical signaling pathways—including NF-κB, MAPK, and the NLRP3 inflammasome—positions it as a highly promising candidate for therapeutic development. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in reducing the expression of key inflammatory mediators and alleviating inflammatory symptoms in various disease models.

Future research should focus on several key areas. Firstly, the precise molecular binding targets of this compound within these pathways need to be definitively identified to fully elucidate its mechanism of action. Secondly, further preclinical studies are warranted to assess its long-term safety, efficacy, and pharmacokinetic profile in chronic inflammatory disease models. Finally, the development of synthetic derivatives could lead to compounds with enhanced potency, selectivity, and improved drug-like properties, paving the way for clinical trials and the potential introduction of a new class of anti-inflammatory agents.

References

- 1. This compound: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 2. This compound relieves inflammatory pain by inhibiting microglial activation-mediated inflammatory response via abrogation of the NOX4/JAK2-STAT3 pathway and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the anti-cancer properties of Muscone

An In-depth Technical Guide on the Anti-Cancer Properties of Muscone

Introduction

This compound (3-methylcyclopentadecanone) is the primary bioactive constituent of natural musk, a substance with a long history in Traditional Chinese Medicine.[1][2] While traditionally used for its analgesic and anti-inflammatory properties, recent scientific investigations have unveiled its potent anti-cancer activities across various cancer types.[3][4][5] Modern pharmacological studies have confirmed that this compound can inhibit cancer cell proliferation, induce programmed cell death (apoptosis and autophagy), and suppress tumor angiogenesis and metastasis. This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals exploring natural compounds for oncological applications.

Anti-proliferative and Pro-apoptotic Effects

This compound exhibits significant anti-proliferative effects in a dose-dependent manner across a range of cancer cell lines, including those from liver, breast, and gastric cancers. This inhibition of cell growth is strongly linked to the induction of apoptosis. In liver cancer cells (HepG2), this compound treatment leads to classic apoptotic phenotypes, an increased rate of apoptosis, and the modulation of key regulatory proteins such as Bcl-2 and Bax, alongside the cleavage and activation of caspase-3. Similarly, in breast cancer xenograft models, this compound treatment resulted in a marked increase in necrotic and apoptotic areas within the tumors.